2,2'-Bithiophene
Overview
Description
2,2’-Bithiophene is an organic compound that consists of two thiophene rings connected at the 2-position. It is a colorless solid, although commercial samples may appear greenish. This compound is the most common of the three isomers with the formula (C₄H₃S)₂, the other two being 2,3’-bithiophene and 3,3’-bithiophene .
Mechanism of Action
Target of Action
2,2’-Bithiophene is an organic compound that is commonly used in the synthesis of small molecules or polymer semiconductors in the field of organic electronics . It is also used in the formation of electrode material for the development of supercapacitors . .
Mode of Action
The mode of action of 2,2’-Bithiophene is primarily through its chemical properties. It is typically prepared by cross-coupling starting from 2-halo thiophenes . In the field of organic electronics, it is polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on substrates for the fabrication of electrochromic devices .
Biochemical Pathways
In terms of biosynthesis, bithiophenes are proposed to be derived from polyacetylenic precursors, which in turn are the products of dehydrogenation of oleic acid . According to some hypotheses, these polyalkynes form labile 1,2-dithiins via a reaction with H2S2 or its equivalent . .
Pharmacokinetics
Its physical and chemical properties such as melting point, boiling point, and molecular weight have been documented .
Result of Action
The result of 2,2’-Bithiophene’s action is primarily observed in its applications in the field of organic electronics. For instance, it has been used in the synthesis of novel hole-transport materials for perovskite solar cells . .
Action Environment
The action of 2,2’-Bithiophene can be influenced by various environmental factors. For instance, the synthesis of 2,2’-Bithiophene involves catalytic or high pressure activated reactions and routes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene is typically prepared by cross-coupling reactions starting from 2-halo thiophenes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Stille or Suzuki coupling . For example, 2-bromothiophene can be coupled with 2-thienylboronic acid in the presence of a palladium catalyst to yield 2,2’-bithiophene.
Industrial Production Methods: Industrial production of 2,2’-bithiophene often involves similar cross-coupling reactions but on a larger scale. High-pressure and catalytically activated reactions are employed to increase yield and efficiency . The use of homogeneous catalysis and phase-transfer catalysis are common in industrial settings to facilitate the synthesis of 2,2’-bithiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bithiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 5,5’-positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromination using bromine or N-bromosuccinimide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-2,2’-bithiophene.
Substitution: 5,5’-dibromo-2,2’-bithiophene.
Scientific Research Applications
2,2’-Bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic applications due to its conductive properties.
Medicine: Explored for use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells
Comparison with Similar Compounds
- 2,3’-Bithiophene
- 3,3’-Bithiophene
- Thieno[3,2-b]thiophene
Comparison: 2,2’-Bithiophene is unique due to its symmetrical structure, which allows for better π-conjugation compared to its isomers. This results in superior electronic properties, making it more suitable for applications in organic electronics. The other isomers, while still useful, do not offer the same level of efficiency in charge transport .
Properties
IUPAC Name |
2-thiophen-2-ylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZAHWOAMVVGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80029-99-8 | |
Record name | Polybithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80029-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8060084 | |
Record name | 2,2'-Bithiophene | |
Source | EPA DSSTox | |
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Molecular Weight |
166.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 33 deg C; [ChemIDplus] Clear yellow to liquid; mp = 32-34 deg C; [Aldrich MSDS] | |
Record name | 2,2'-Bithiophene | |
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Vapor Pressure |
0.00119 [mmHg] | |
Record name | 2,2'-Bithiophene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
492-97-7 | |
Record name | 2,2′-Bithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Bithiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bithiophene | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2'-Bithiophene | |
Source | EPA DSSTox | |
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Record name | 2,2'-bithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.062 | |
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Record name | 2,2'-BITHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CTS9HJ7L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-bithiophene?
A1: The molecular formula of this compound is C8H6S2, and its molecular weight is 166.25 g/mol.
Q2: How does the conformation of this compound influence its properties?
A2: this compound can exist in both syn and anti conformations. [] While the anti conformation is more common in the solid state, the presence of substituents and the surrounding environment can influence the conformational equilibrium. This equilibrium directly impacts the compound's electronic and optical properties, affecting its applications in organic electronics and photovoltaics. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A3: Researchers utilize a combination of techniques to characterize this compound and its derivatives. These include:
- NMR Spectroscopy (1H and 13C): Provides insights into the compound's structure, conformation, and dynamics in solution. []
- UV-Vis Spectroscopy: Used to study the electronic transitions and absorption properties of the compound, crucial for applications in organic electronics and photovoltaics. [, , ]
- Infrared Spectroscopy (IR): Helps identify functional groups and analyze intermolecular interactions, such as hydrogen bonding. [, ]
- Photoelectron Spectroscopy (UPS and MAES): Provides information about the electronic structure and interactions of this compound with metal surfaces, relevant for applications in organic electronics. [, ]
- X-Ray Diffraction: Used to determine the solid-state structure and packing of this compound and its derivatives, particularly for crystalline forms. [, , ]
Q4: What makes this compound a promising building block for organic semiconductors?
A4: this compound exhibits several advantageous properties for organic semiconductor applications:
- Extended π-Conjugation: The conjugated system in this compound allows for efficient electron delocalization, facilitating charge transport. [, , , ]
- Tunable Electronic Properties: The electronic properties of this compound can be finely tuned by introducing various substituents, enabling the development of materials with tailored energy levels for specific applications. [, , , , ]
- Film-Forming Properties: this compound and its derivatives can form uniform films, a crucial characteristic for device fabrication in organic electronics. [, , ]
- Solution Processability: Many this compound derivatives are soluble in common organic solvents, allowing for cost-effective solution-processing techniques for device fabrication. [, , ]
Q5: How does the incorporation of this compound into polymers affect their properties and applications?
A5: Incorporating this compound units into polymer backbones significantly influences their properties:
- Enhanced Planarity and Crystallinity: this compound units, particularly those with specific substituents like fluorine, can induce greater planarity and crystallinity in polymers, improving charge carrier mobility for enhanced device performance in organic field-effect transistors (OFETs). [, , , ]
- Tunable Energy Levels: The presence of this compound units allows for fine-tuning of the polymer's HOMO and LUMO energy levels, impacting the open-circuit voltage and overall efficiency in organic solar cells (OSCs). [, , ]
- Improved Stability: Some this compound-based polymers exhibit enhanced stability under ambient conditions, making them suitable for long-lasting electronic devices. [, ]
Q6: What are some notable applications of this compound derivatives in material science?
A6: this compound derivatives are finding applications in various fields:
- Organic Solar Cells (OSCs): As electron-donating units in conjugated polymers and small molecules, contributing to efficient light absorption and charge transport for high power conversion efficiency. [, , , ]
- Organic Field-Effect Transistors (OFETs): As building blocks for semiconducting polymers, enhancing charge carrier mobility and device performance. [, , , ]
- Sensors: Utilized in the development of chemical sensors, leveraging the sensitive electronic and optical properties of this compound derivatives for analyte detection. [, ]
Q7: Can this compound derivatives act as catalysts?
A7: Yes, research has shown that this compound can play a catalytic role in certain polymerization reactions. For instance, it can act as a catalyst in the electropolymerization of 3-bromothiophene, promoting faster polymerization and influencing the properties of the resulting poly(3-bromothiophene) films. []
Q8: How is computational chemistry employed in this compound research?
A8: Computational chemistry plays a vital role in:
- Predicting Molecular Properties: Researchers use computational methods like Density Functional Theory (DFT) to predict the electronic properties, geometries, and optical properties of novel this compound derivatives before their synthesis. [, , , ]
- Understanding Structure-Property Relationships: Computational modeling helps establish relationships between the chemical structure of this compound derivatives and their electronic and optical properties, guiding the design of materials with enhanced performance. [, , ]
- Investigating Interfacial Phenomena: Computational techniques provide insights into the interactions of this compound derivatives with other materials, such as metal electrodes in organic electronic devices. []
Q9: Are there any concerns regarding the environmental impact of this compound and its derivatives?
A9: While this compound itself is found naturally in certain plants like Tagetes minuta, [, ] research on the environmental fate and potential toxicity of synthetic this compound derivatives is limited. As with many synthetic compounds, it's crucial to assess their environmental persistence, bioaccumulation potential, and potential toxicity to ensure responsible development and use.
Q10: What are some promising future directions for this compound research?
A10: The future of this compound research appears bright with several exciting avenues to explore:
- Developing High-Performance OSCs: Designing and synthesizing novel this compound-based polymers and small molecules with improved light absorption, charge transport, and stability for highly efficient and durable organic solar cells. [, , ]
- Exploring Bioelectronic Applications: Investigating the potential of this compound derivatives in bioelectronics, leveraging their electronic properties and biocompatibility for applications in biosensors and biocompatible electronic devices. [, ]
- Advancing Sustainable Synthesis: Developing environmentally benign and sustainable synthetic routes for this compound derivatives, minimizing the use of hazardous reagents and solvents. []
- Understanding Degradation Mechanisms: Investigating the degradation pathways of this compound-based materials under various conditions to develop strategies for enhancing device lifetimes. []
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